Roxatidine acetate

Descripción general

Descripción

El acetato de roxatidina es un antagonista específico y competitivo del receptor H2 de la histamina. Se utiliza principalmente para tratar úlceras gástricas, síndrome de Zollinger-Ellison, esofagitis erosiva, enfermedad de reflujo gastroesofágico y gastritis . Este compuesto actúa suprimiendo el efecto de la histamina sobre las células parietales del estómago, reduciendo así la producción y secreción de ácido gástrico .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del acetato de roxatidina implica varios pasos:

Aminación Reductiva: La piperidina reacciona con el 3-hidroxibenzaldehído para formar 3-(1-piperidinilmetil)fenol.

Síntesis de Éter de Williamson: Este intermedio se somete a síntesis de éter con N-(3-bromopropil)ftalimida para producir otro intermedio.

Desprotección: El intermedio se desprotege luego usando hidracina para formar (3-(1-piperidinilmetil)fenoxi)propilamina.

Formación de Amida: El calentamiento con ácido glicólico forma la amida.

Acetilación: Finalmente, la acetilación con anhídrido acético completa la síntesis del acetato de roxatidina.

Métodos de Producción Industrial

En entornos industriales, la preparación del clorhidrato de acetato de roxatidina implica el uso de clorhidrato de acetato de roxatidina como materia prima junto con glicina, manitol, sulfito de sodio y edetato disódico como materiales auxiliares para preparar la forma líquida .

Análisis De Reacciones Químicas

El acetato de roxatidina experimenta varios tipos de reacciones químicas:

Oxidación y Reducción: El compuesto puede oxidarse o reducirse bajo condiciones específicas, aunque las vías detalladas no están ampliamente documentadas.

Reacciones de Sustitución: Puede experimentar reacciones de sustitución, particularmente involucrando los grupos fenoxi y piperidinilmetil.

Hidrólisis: El acetato de roxatidina puede hidrolizarse a su metabolito activo, roxatidina.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen anhídrido acético para la acetilación, ácido glicólico para la formación de amida e hidracina para la desprotección . Los principales productos formados a partir de estas reacciones son intermedios que conducen al compuesto final de acetato de roxatidina .

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Roxatidine acetate functions by competitively inhibiting the binding of histamine to H2 receptors on parietal cells in the gastric mucosa. This inhibition reduces intracellular cyclic AMP concentrations and subsequently decreases gastric acid secretion. Its potency is notably higher than that of some other H2 antagonists; studies indicate that it is 4 to 6 times more effective than cimetidine and up to twice as potent as ranitidine in gastric antisecretory activity .

Treatment of Gastric Ulcers

This compound has been extensively studied for its efficacy in treating gastric and duodenal ulcers. In a multicenter double-blind trial involving over 700 patients, this compound (75 mg twice daily) demonstrated comparable healing rates to cimetidine (200 mg four times daily), with both treatments achieving over 90% healing rates . The drug's effectiveness has been confirmed in various clinical settings across Europe and Asia, showcasing its role as a reliable anti-ulcer agent .

Management of Gastroesophageal Reflux Disease

The compound has also shown effectiveness in managing gastroesophageal reflux disease (GERD) by alleviating symptoms associated with acid reflux. Clinical studies have indicated that this compound can significantly reduce esophageal acid exposure, contributing to symptom relief in GERD patients .

Safety Profile

The safety profile of this compound is favorable, with a low incidence of adverse reactions reported in clinical trials (1.7% overall). Common side effects include skin rashes and constipation . Long-term studies have not indicated significant safety concerns, making it a viable option for chronic management of acid-related disorders.

Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory properties of this compound. Studies suggest that it may inhibit the activation of nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways in macrophages, indicating potential applications in inflammatory conditions . This suggests that roxatidine could be beneficial in treating inflammatory diseases beyond gastrointestinal disorders.

Atopic Dermatitis Treatment

This compound has been explored for its potential role in managing atopic dermatitis (AD). In animal models, oral administration of roxatidine significantly reduced dermatitis scores and alleviated skin symptoms associated with AD, suggesting its utility in dermatological applications . The mechanism appears to involve suppression of histamine release from mast cells, which is critical in allergic responses.

Case Studies and Clinical Trials

A detailed examination of clinical trials reveals the breadth of this compound's applications:

Mecanismo De Acción

El acetato de roxatidina actúa inhibiendo competitivamente la histamina en el receptor H2 de la célula parietal. Esta inhibición suprime la secreción normal y estimulada por la comida de ácido gástrico . El compuesto lo logra bloqueando la histamina liberada por las células similares a las enterocromafines en el estómago de unirse a los receptores H2 de las células parietales, reduciendo así la secreción de ácido . Además, reduce el efecto de otras sustancias que promueven la secreción de ácido, como la gastrina y la acetilcolina .

Comparación Con Compuestos Similares

El acetato de roxatidina se compara con otros antagonistas del receptor H2 de la histamina como la cimetidina, la ranitidina y la famotidina . Si bien todos estos compuestos comparten un mecanismo de acción similar, el acetato de roxatidina es único en su afinidad de unión específica y su efectividad para suprimir la secreción ácida nocturna .

Compuestos Similares

- Cimetidina

- Ranitidina

- Famotidina

Estos compuestos también se utilizan para tratar afecciones gastrointestinales similares, pero pueden diferir en sus propiedades farmacocinéticas y perfiles de efectos secundarios .

Actividad Biológica

Roxatidine acetate is a novel H2-receptor antagonist that has garnered attention for its potent inhibitory effects on gastric acid secretion. Unlike traditional H2 antagonists such as cimetidine and ranitidine, this compound exhibits a unique chemical structure and mechanism of action, making it a significant subject of pharmacological research.

This compound functions by competitively inhibiting histamine at the parietal cell H2 receptors, thereby reducing gastric acid secretion. This action is dose-dependent and leads to decreased intracellular cyclic AMP concentrations in parietal cells. The drug is rapidly absorbed and converted to its active metabolite, roxatidine, with over 95% absorption following oral administration .

Pharmacological Profile

This compound has been shown to be 4 to 6 times more potent than cimetidine in inhibiting histamine-mediated gastric acid secretion. In clinical trials, it has demonstrated comparable efficacy to other H2 antagonists, achieving healing rates exceeding 90% for gastric and duodenal ulcers .

Table 1: Comparative Efficacy of this compound

| Study Type | This compound (75 mg) | Cimetidine (200 mg) | Healing Rate (%) |

|---|---|---|---|

| Clinical Trial | Twice Daily | Four Times Daily | >90 |

| Duration | Up to 8 weeks | Up to 8 weeks | >90 |

Clinical Applications

This compound has been effectively used in the treatment of various gastrointestinal disorders, including:

- Gastric ulcers

- Duodenal ulcers

- Reflux esophagitis

- Stomal ulcers

In a multicenter double-blind trial involving over 700 patients, both this compound and cimetidine produced similar healing rates, highlighting its clinical utility .

Safety Profile

The overall incidence of adverse reactions reported in clinical studies was low (1.7%), with the most common side effects being skin rashes and constipation . Importantly, this compound does not exhibit antiandrogenic effects nor does it influence hepatic drug-metabolizing enzymes .

Anti-Inflammatory Properties

Recent studies have explored the anti-inflammatory potential of this compound beyond its gastrointestinal applications. Research indicates that it may inhibit inflammatory pathways associated with allergic responses:

- Roxatidine suppresses NF-κB activation and reduces mast cell infiltration in models of atopic dermatitis (AD) .

- In experimental settings, it has shown promise in alleviating symptoms of AD by normalizing histopathological features in affected tissues .

Table 2: Effects of this compound on Inflammatory Markers

| Inflammatory Marker | Treatment Group | Control Group | Result |

|---|---|---|---|

| Histamine Levels | Reduced | Elevated | Significant Decrease |

| Mast Cell Infiltration | Decreased | Increased | Significant Reduction |

| Epidermis Thickness | Normalized | Thickened | Significant Improvement |

Case Studies

- Peptic Ulcer Maintenance : A study confirmed that administering 75 mg of this compound at night effectively maintained remission in patients with peptic ulcers, demonstrating its long-term safety and efficacy .

- Atopic Dermatitis Model : In a Dfb-induced AD mouse model, treatment with roxatidine resulted in significantly lower dermatitis scores compared to untreated controls, suggesting its potential for broader therapeutic applications beyond acid suppression .

Propiedades

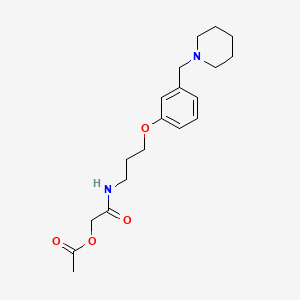

IUPAC Name |

[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTZFNFIKUPEJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048325 | |

| Record name | Roxatidine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Roxatidine acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The H2 antagonists are competitive inhibitors of histamine at the parietal cell H2 receptor. They suppress the normal secretion of acid by parietal cells and the meal-stimulated secretion of acid. They accomplish this by two mechanisms: histamine released by ECL cells in the stomach is blocked from binding on parietal cell H2 receptors which stimulate acid secretion, and other substances that promote acid secretion (such as gastrin and acetylcholine) have a reduced effect on parietal cells when the H2 receptors are blocked. | |

| Record name | Roxatidine acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

78628-28-1 | |

| Record name | Roxatidine acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78628-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roxatidine acetate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078628281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roxatidine acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Roxatidine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROXATIDINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUP3LSD0DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Roxatidine acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145-146 for HCl salt, 145 - 146 (hydrochloride salt) | |

| Record name | Roxatidine acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Roxatidine acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.